Expanded Antitumor Spectrum
Asulacrine demonstrates a broader spectrum of experimental antitumor activity compared to its parent compound amsacrine. While amsacrine is clinically effective primarily against leukemias and lymphomas, Asulacrine exhibits efficacy against a wide variety of solid tumors including Lewis lung carcinoma, breast cancer, and lung cancer models [1]. In the Lewis lung tumor system, Asulacrine produced marked increases in life span and a high proportion of 60-day survivors under intermittent dosing schedules, whereas amsacrine shows limited activity against most solid tumors [2]. This differential spectrum is a direct consequence of the 4-methyl-5-(N-methylcarboxamide) substitution pattern on the acridine ring [3].
| Evidence Dimension | Experimental antitumor spectrum |
|---|---|
| Target Compound Data | Active against leukemia, Lewis lung carcinoma, and a wide variety of solid tumors (breast, lung) |
| Comparator Or Baseline | Amsacrine: active against leukemia and Lewis lung tumor only; limited activity against most solid tumors |
| Quantified Difference | Qualitative expansion of tumor type coverage; 60-day survivor proportion achieved in Lewis lung model with intermittent Asulacrine dosing |
| Conditions | In vivo murine tumor models; Lewis lung carcinoma and L1210 leukemia systems |
Why This Matters
Procurement of Asulacrine is essential for research programs targeting solid tumor models where amsacrine and related acridines lack demonstrable efficacy.
- [1] Afzal A, Sarfraz M, Wu Z, Wang G, Sun J. Integrated scientific data bases review on asulacrine and associated toxicity. Crit Rev Oncol Hematol. 2016 Aug;104:78-86. doi: 10.1016/j.critrevonc.2016.05.013. View Source
- [2] Baguley BC, Grimwade D, Kernohan A. CI-921: an analog of amsacrine with experimental activity against solid tumors. Invest New Drugs. 1986;4(2):117-24. doi: 10.1007/BF00177149. View Source
- [3] Baguley BC, Denny WA, Atwell GJ, Finlay GJ, Rewcastle GW, Twigden SJ, Wilson WR. Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide. Cancer Res. 1984 Aug;44(8):3245-51. View Source
